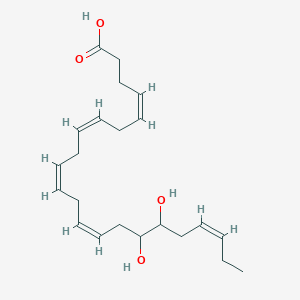

(+/-)-16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid

Übersicht

Beschreibung

The description of an organic compound typically includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound’s IUPAC name can also provide information about its structure .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur when a compound undergoes a chemical reaction. This can include identifying the products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .Wissenschaftliche Forschungsanwendungen

Role in Inflammation and Immune Response

16,17-DiHDPE is a metabolite of linoleic acid and plays a significant role in inflammation and immune response . It has been found to facilitate the maturation and activation of stimulated neutrophils, while impeding monocyte and macrophage functionality and cytokine generation . This indicates that 16,17-DiHDPE could be a key driver of immune cell dysfunction in severe burn injury through hyperinflammatory neutrophilic and impaired monocytic actions .

Potential Therapeutic Strategy for Burn Injury

The concentrations of 16,17-DiHDPE were found to be significantly elevated in burn-injured mice . The administration of a soluble epoxide hydrolase (sEH) inhibitor reduced these increases, suggesting that inhibition of sEH might be a promising therapeutic strategy to mitigate deleterious outcomes in burn patients .

Role in Metabolism of Epoxy Fatty Acids

16,17-DiHDPE is a vicinal-diol metabolite produced from epoxy fatty acids (EpFAs) by epoxide hydrolases . These EpFAs have regulatory roles in various diseases, such as anti-inflammatory, analgesic, and normotensive effects . The metabolism of EpFAs to 16,17-DiHDPE by sEH is part of this regulatory process .

Biomarker for Inflammatory Diseases

Vicinal diols, including 16,17-DiHDPE, are important signaling metabolites of various inflammatory diseases, and some of them are potential biomarkers for these diseases .

Role in Dietary Fatty Acid Composition

16,17-DiHDPE is a metabolite of linoleic acid, which has gradually increased in the diet over the past 50 years to become the most abundant dietary fatty acid in human adipose tissue . This indicates that 16,17-DiHDPE could play a role in the effects of dietary fatty acid composition on human health .

Role in Drug Interactions

16,17-DiHDPE, as a metabolite of linoleic acid, could potentially interact with drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes . This suggests that 16,17-DiHDPE could play a role in the effects of these drugs on oxylipins and other metabolites .

Wirkmechanismus

Target of Action

16,17-DiHDPE, also known as (+/-)-16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid, primarily targets the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of fatty acids, particularly polyunsaturated fatty acids (PUFAs), and is involved in various biological functions .

Mode of Action

16,17-DiHDPE is produced from the action of the cytochrome P450 epoxygenase on docosahexaenoic acid (DHA) . The compound interacts with its target, the sEH enzyme, which hydrolyzes the epoxy fatty acid metabolites of linoleic acid (EpOMEs) to dihydroxyoctadecenoic acids (DiHOMEs) . This interaction results in changes in the concentrations of these metabolites .

Biochemical Pathways

The production of 16,17-DiHDPE involves the cytochrome P450 (CYP450) pathway . In this pathway, the CYP450-formed epoxy fatty acid metabolites of linoleic acid (EpOMEs) are hydrolyzed by the sEH enzyme to form DiHOMEs . These DiHOMEs are considered cardioprotective at low concentrations but have been implicated as vascular permeability and cytotoxic agents at higher levels .

Pharmacokinetics

It is known that the compound is a metabolite of dha, which is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues .

Result of Action

16,17-DiHDPE has been shown to inhibit VEGF-induced angiogenesis and reduce cancer cell metastasis in mice . It also plays a role in driving pathologic inflammation while impairing key innate immune cell function in burn injury . Specifically, it facilitates the maturation and activation of stimulated neutrophils, while impeding monocyte and macrophage functionality and cytokine generation .

Action Environment

The action of 16,17-DiHDPE can be influenced by various environmental factors. For instance, the fatty acid composition in the Western diet, which has shifted from saturated to polyunsaturated fatty acids (PUFAs), specifically omega-6 linoleic acid (LA, 18:2), can affect the production and action of 16,17-DiHDPE . Additionally, the administration of certain compounds, such as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a sEH inhibitor, can influence the concentrations of 16,17-DiHDPE .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQCSWUATWXVGK-ZYADFMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The study found that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), led to an increase in certain oxylipins, including 16,17-DiHDPE []. This is significant because it suggests that inhibiting one pathway of arachidonic acid metabolism might lead to a compensatory increase in other pathways, potentially leading to unintended consequences. While the exact effects of elevated 16,17-DiHDPE are not fully understood, the study highlights the complex interplay within the arachidonic acid metabolic network and raises questions about the long-term effects of selectively targeting specific pathways. Further research is needed to elucidate the specific roles of 16,17-DiHDPE and other oxylipins affected by celecoxib to fully assess the implications of these findings for colorectal cancer chemoprevention strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)